Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. It is classified under sulfonamides, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This compound is particularly significant in medicinal chemistry and pharmaceutical development due to its ability to interact with biological targets.
The compound's synthesis typically involves the reaction of benzoxazole derivatives with methanesulfonamide and 6-methyl-hexanoic acid. The resulting product has garnered interest as a reference standard in impurity analysis and as a reagent in organic synthesis, demonstrating its versatility in research applications .
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) can be classified as:
The synthesis of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) generally follows two main routes:
The reaction conditions typically include:
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) can participate in several chemical reactions:
The mechanism of action for Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) primarily involves its interaction with specific enzymes and receptors within biological systems. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, effectively modulating biochemical pathways related to inflammation and microbial resistance. This interaction highlights its potential therapeutic applications in treating various diseases.
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) exhibits the following physical properties:
Key chemical properties include:
The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature, which should be considered during storage and handling.
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) has several notable applications:
This compound exemplifies the intersection of chemistry and biology, highlighting its importance in both academic research and practical applications within the pharmaceutical industry.
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) (CAS 1076198-89-4) is a structurally complex molecule with the systematic IUPAC name methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate. Its molecular formula is C15H20N2O5S, corresponding to a molecular weight of 340.39 g/mol and an exact mass of 340.1093 Da [1] [5]. The SMILES notation (COC(=O)CCCCCNS(=O)(=O)Cc1oc2ccccc2n1) and InChI key (InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3) provide unambiguous representations of its atomic connectivity [4] [5]. The molecule features three distinct pharmacophoric elements:
Table 1: Systematic Nomenclature of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)
Nomenclature System | Name |
---|---|
IUPAC | methyl 6-[(1,3-benzoxazol-2-ylmethyl)sulfonylamino]hexanoate |
CAS | Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) |
Synonym | Zonisamide-N-(6-hexanoic acid) intermediate |
Linear Formula | C15H20N2O5S |
The compound emerged from early 2000s research into benzoxazole sulfonamides as bioactive scaffolds. A pivotal 2006 study demonstrated that benzoxazole benzenesulfonamides function as novel allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1), exhibiting a distinct binding mode [2]. This discovery highlighted the pharmacological potential of benzoxazole-sulfonamide hybrids in metabolic regulation. Patent literature from 2007 (US20070123574A1) subsequently documented detailed synthetic methods for benzoxazole sulfonamide intermediates, establishing optimized routes for compounds featuring the benzoxazolemethanesulfonamide core linked to alkyl chains [3]. The specific hexanoate ester derivative was later characterized as a key synthetic precursor to functionalized Zonisamide analogs, with LGC Standards first offering it as a research chemical (TRC-B207730) in 2010 [1] [5]. Its development illustrates the strategic fusion of heterocyclic chemistry and sulfonamide medicinal chemistry to access structurally novel bioactive compounds.
Table 2: Historical Milestones in Development
Year | Development Milestone | Significance |
---|---|---|
2006 | Discovery of FBPase-1 inhibition by benzoxazole benzenesulfonamides | Validated benzoxazole-sulfonamide hybrids as bioactive scaffolds |
2007 | Patent US20070123574A1 filed | Disclosed synthetic routes to benzoxazole sulfonamide intermediates |
~2010 | Commercial availability (TRC-B207730) | Enabled research applications as synthetic intermediate |
Present | Zonisamide derivative research | Application as metabolic conjugation intermediate |
This hybrid compound exemplifies three significant chemical design principles:
Table 3: Key Functional Groups and Their Chemical Roles
Structural Element | Chemical Properties | Functional Role |
---|---|---|
2-Substituted Benzoxazole | Planar heterocycle with H-bond acceptor (N) | Enhances target binding affinity; improves metabolic stability |
Methanesulfonamide | Polar sulfonamide (-NHSO2CH3) | Serves as synthetic handle for N-functionalization; modulates solubility |
C6 Methyl Ester | Hydrolyzable ester group | Enables prodrug strategies; facilitates further carboxylate chemistry |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2